molecular formula C10H9FN2O B8508778 3-ethyl-7-fluoroquinoxalin-2(1H)-one

3-ethyl-7-fluoroquinoxalin-2(1H)-one

Cat. No. B8508778
M. Wt: 192.19 g/mol
InChI Key: VMODGGAYMOZBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-fluoroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-7-fluoroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-7-fluoroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-ethyl-7-fluoroquinoxalin-2(1H)-one

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-ethyl-7-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9FN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5H,2H2,1H3,(H,13,14)

InChI Key

VMODGGAYMOZBHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)F)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a homogeneous solution of 3-ethyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one (60.61 g, 312.1 mmol) and 1,4-dioxane (1350 ml) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (75.91 g, 327.7 mmol) and the mixture was stirred using an overhead stirrer at rt for 2.5 h. At this time, the mixture was concentrated under reduced pressure to give a brown residue. The brown residue was suspended in saturated aqueous NaHCO3 (2 L), stirred for 30 min, filtered, washed with saturated aqueous NaHCO3 (1 L) to give a light green solid. The light green solid was re-suspended in saturated aqueous NaHCO3 (500 mL), well mixed, filtered, and washed with saturated aqueous NaHCO3 (500 mL) to give an off-white solid. The off-white solid was suspended in water (500 mL), well mixed, filtered, washed with water (1 L), air-dried overnight, and dried under high vacuum at 22° C. for 2 h to give 3-ethyl-7-fluoroquinoxalin-2(1H)-one (56.87 g, 94.8% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.36 (br. S, 1H.), 7.76 (dd, J=9.0, 5.9 Hz, 1H), 7.11 (td, J=8.8, 2.7 Hz, 1H), 7.00 (dd, J=9.6, 2.7 Hz, 1H), 2.78 (q, J=7.4 Hz, 2H), 1.20 (t, J=7.4 Hz, 3H) Mass Spectrum (ESI) m/e=193.0 (M+1).
Quantity
60.61 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
75.91 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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